![molecular formula C8H8BrNO B3030150 2-(Bromomethyl)benzamide CAS No. 872414-52-3](/img/structure/B3030150.png)
2-(Bromomethyl)benzamide
Overview
Description
2-(Bromomethyl)benzamide is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 214.059 .
Synthesis Analysis
The synthesis of benzamide derivatives, which would include 2-(Bromomethyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)benzamide consists of a benzene ring attached to an amide group and a bromomethyl group . The InChI representation of the molecule isInChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
. Chemical Reactions Analysis
Benzamides, including 2-(Bromomethyl)benzamide, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . They can also participate in nucleophilic reactions .Scientific Research Applications
Antibacterial Agents
The synthesis of benzothiazole and benzoxazole derivatives linked to 1,4-disubstituted 1,2,3-triazoles has gained attention. These compounds exhibit antibacterial activity and may serve as potential agents against bacterial infections . Researchers explore the structure-activity relationship (SAR) of these derivatives to optimize their antimicrobial properties.
Catalysis and Green Chemistry
2-(Bromomethyl)benzamide can participate in copper-catalyzed azide-alkyne cycloaddition reactions. These reactions are essential in click chemistry and drug discovery. Additionally, the compound’s mild and efficient synthesis pathway contributes to green chemistry practices . Researchers explore its catalytic properties in various transformations.
Safety and Hazards
While the specific safety and hazards of 2-(Bromomethyl)benzamide are not detailed in the search results, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-(bromomethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMZLRJUVTBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726880 | |
Record name | 2-(Bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzamide | |
CAS RN |
872414-52-3 | |
Record name | 2-(Bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.